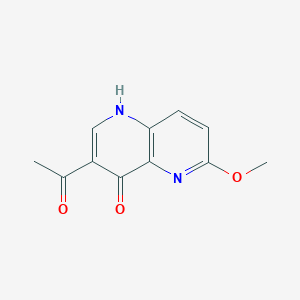

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

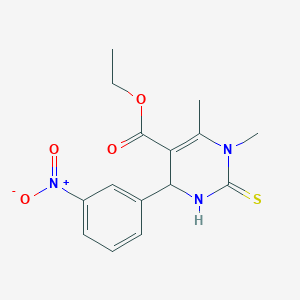

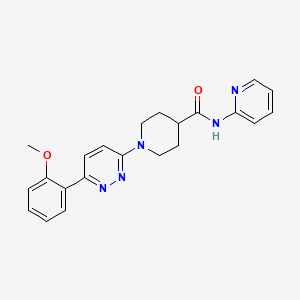

“1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1431697-92-5 . It is a derivative of 1,5-naphthyridine, a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “this compound”, involves various strategies. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C11H10N2O3/c1-6(14)7-5-12-8-3-4-9(16-2)13-10(8)11(7)15/h3-5H,1-2H3,(H,12,15) . The molecular weight of this compound is 218.21 .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including “this compound”, is quite diverse. They can react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow modification of side chains .Physical And Chemical Properties Analysis

The physical form of “this compound” is solid . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Biological Activities of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine compounds have garnered attention due to their wide range of biological activities. These compounds are recognized for their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Additionally, they have shown potential in addressing neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their applications extend to anti-osteoporotic, anti-allergic, antimalarial, gastric antisecretory, bronchodilator, anticonvulsant, anti-hypertensive, and anti-oxidant activities. The versatility of these compounds underscores their significance in therapeutic and medicinal research (Madaan et al., 2015).

Synthetic Derivatives and Therapeutic Potential

Research has also focused on the synthesis and pharmacological activities of lawsone (2-hydroxy-1,4-naphthoquinone) and its derivatives. These compounds exhibit antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. Their pharmacological activities and mechanisms of action are modulated by substituting the 1,4-naphthoquinone ring, demonstrating their potential for treating various diseases and for pest control (López et al., 2014).

Genotoxic Potential and Environmental Applications

The genotoxic potential of naphthoquinones, such as 1,4-naphthoquinone, has been investigated, revealing predominantly negative results for gene mutations in bacteria or mammalian cells in vitro. This research contributes to understanding the safety profile of naphthoquinone derivatives in therapeutic applications (Fowler et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

3-acetyl-6-methoxy-1H-1,5-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-6(14)7-5-12-8-3-4-9(16-2)13-10(8)11(7)15/h3-5H,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQMVKUZXDADKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813430.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]succinic acid](/img/structure/B2813434.png)

![3-[(4-Bromophenyl)methylidene]azetidine;hydrochloride](/img/structure/B2813435.png)

![N-{4-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-ethylphenyl)urea](/img/structure/B2813447.png)

![N-(2-(((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2813449.png)

![5-methyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2813453.png)